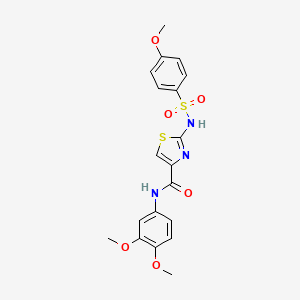
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide" is a derivative of sulfonamide, which is a functional group commonly found in various pharmaceutical agents. Sulfonamides are known for their inhibitory properties against the enzyme carbonic anhydrase (CA), which plays a significant role in physiological processes such as respiration and the regulation of pH in tissues. The compound likely shares structural similarities with other sulfonamide derivatives that have been studied for their interactions with carbonic anhydrase isozymes and other biological targets.
Synthesis Analysis
The synthesis of thiazole derivatives, which are structurally related to the compound of interest, can be achieved through multicomponent reactions involving phenacyl bromide or 4-methoxyphenacyl bromide, carbon disulfide, and primary amine. This method, as described in the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, utilizes crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) tethered to nano-Fe3O4 as a catalyst, providing an atom-economical and straightforward one-pot synthetic route .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized by various spectroscopic techniques, including NMR, mass spectra, and FT-IR. X-ray crystallography can confirm the three-dimensional structure, revealing the geometry around the sulfonamide nitrogen and the conformation of the molecule. For example, a related compound with a sulfonamide group showed a nearly trigonal-planar geometry around the nitrogen atom, with dihedral angles indicating the orientation of the thiazole and phenyl rings .
Chemical Reactions Analysis
Sulfonamide derivatives can interact with carbonic anhydrase isozymes, acting as inhibitors. The potency of inhibition can vary among different isozymes, as seen with 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, which is a potent inhibitor for certain CA isozymes and a weaker inhibitor for others . The interactions between the inhibitor and the enzyme can be elucidated through X-ray crystallographic studies, providing insights into the binding mechanisms and the potential for selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as thermal stability and solubility, can be assessed using techniques like thermogravimetric analysis (TGA) and dynamic light scattering (DLS). The thermal stability of a compound can be determined by the temperature at which it remains stable before decomposition . Additionally, the electronic structure and potential non-linear optical properties can be investigated through density functional theory (DFT) calculations and solvent effect studies .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Sulfonamides, including compounds similar to N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, have shown significant antitumor activity. Mafosfamide, a cyclophosphamide analog and part of the oxazaphosphorine agents, is an example that undergoes spontaneous degradation to 4-hydroxy-cyclophosphamide, demonstrating efficacy in various cancer types during preclinical investigations and clinical trials. Mafosfamide has been explored for intrathecal administration in patients with neoplastic meningitis resulting from leukemia, lymphoma, and solid tumors, showing good tolerability and effectiveness (Mazur et al., 2012).
Biological Activities of Sulfonamides
Sulfonamides, due to their structural motif, have been a focal point of research for developing new pharmacological agents. They are known for their broad spectrum of pharmacological activities. The structure-activity relationship (SAR) studies of sulfonamides have led to the discovery of compounds with potent antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This class of compounds plays a significant role in medicinal chemistry, contributing to the development of new drugs with diverse therapeutic applications (El-Qaliei et al., 2020).
Antioxidant Properties
Research on the antioxidant capacity of sulfonamides has identified that these compounds can effectively scavenge free radicals, contributing to their potential in mitigating oxidative stress-related diseases. Analytical methods used in determining antioxidant activity, such as the ABTS and DPPH assays, have been applied to sulfonamides to evaluate their efficacy in neutralizing reactive oxygen species, showcasing their relevance in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-26-13-5-7-14(8-6-13)30(24,25)22-19-21-15(11-29-19)18(23)20-12-4-9-16(27-2)17(10-12)28-3/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTBJSOOVJHGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

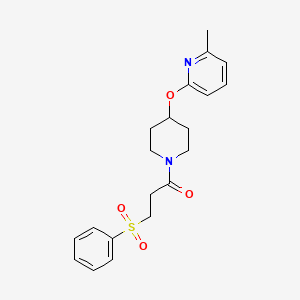
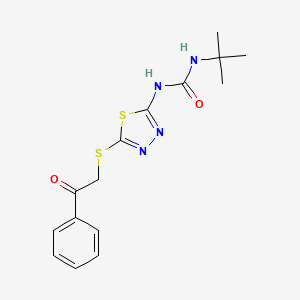
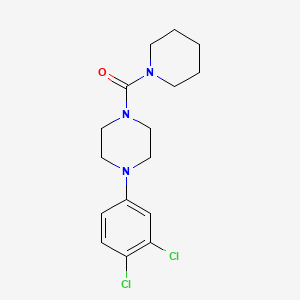
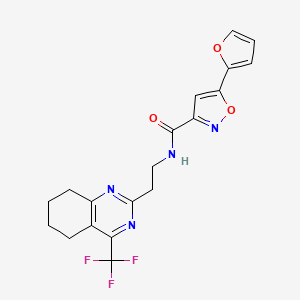
![Benzo[d]isoxazole-4-carboxylic acid](/img/structure/B2550384.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2550386.png)

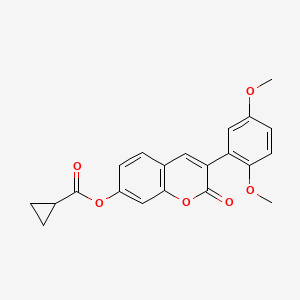

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2550391.png)
![Tert-butyl N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2550392.png)
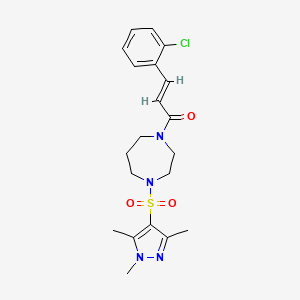
![1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2550394.png)
![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-](/img/structure/B2550396.png)